2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 4-fluorophenyl-4-methylthiazole moiety at the 5-position and a sulfanyl group at the 3-position. The sulfanyl bridge connects the pyridazine ring to a 3-methoxyphenyl ethanone group. The presence of electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups may influence its electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c1-14-22(31-23(25-14)15-6-8-17(24)9-7-15)19-10-11-21(27-26-19)30-13-20(28)16-4-3-5-18(12-16)29-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZVGPBOJSWXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridazine ring, and finally the attachment of the methoxyphenyl group. Each step requires specific reagents and conditions, such as:
Formation of the Thiazole Ring: This can be achieved through the reaction of a 4-fluorophenyl derivative with a thioamide under acidic conditions.
Introduction of the Pyridazine Ring: This step may involve the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.
Attachment of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic molecules. Key analogues include:
Electronic and Steric Effects
- This contrasts with trifluoromethyl groups in triazolothiazole derivatives, which offer stronger electron-withdrawing effects .
- Methoxy Group: The 3-methoxyphenyl ethanone moiety introduces steric bulk and moderate electron donation, differing from the unsubstituted phenyl group in triazole analogues .
Biological Activity
The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one is a thiazole-based derivative known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by recent research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 397.44 g/mol. The structure includes a thiazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against various cancer cell lines, including NIH/3T3 and A549. The compound showed promising selectivity, with IC50 values indicating effective cytotoxicity against these cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 19 | NIH/3T3 | 15.2 | High |
| Compound 20 | A549 | 12.8 | Moderate |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been investigated in various animal models. In a study involving picrotoxin-induced convulsions, certain thiazole analogues displayed notable anticonvulsant activity. For example, one analogue achieved a median effective dose (ED50) of 18.4 mg/kg . The structure-activity relationship (SAR) revealed that substituents on the thiazole ring significantly influenced the anticonvulsant efficacy.
Table 2: Anticonvulsant Activity of Thiazole Analogues
| Compound Name | Model Used | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 1 | Picrotoxin | 18.4 | 170.2 | 9.2 |
| Analogue 2 | Electroshock | 24.38 | 88.23 | Not reported |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties against various bacterial strains. Compounds featuring electron-withdrawing groups like fluorine have shown enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Case Studies
A notable case study involved the evaluation of a thiazole derivative in a multicellular spheroid model to assess its anticancer efficacy. The results indicated that the compound effectively inhibited tumor growth and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
